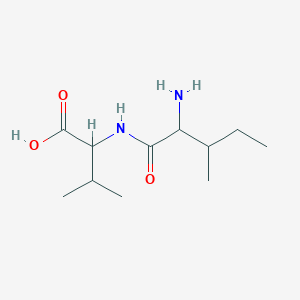
IV dipeptide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “IV dipeptide” refers to a dipeptide that inhibits the enzyme dipeptidyl peptidase IV (DPP-IV). Dipeptidyl peptidase IV is an enzyme that plays a crucial role in glucose metabolism by degrading incretin hormones, which are involved in the regulation of insulin secretion. Inhibition of dipeptidyl peptidase IV has therapeutic potential for the treatment of type 2 diabetes mellitus and other metabolic disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
IV dipeptides can be synthesized using various methods, including solid-phase peptide synthesis and solution-phase synthesis. Solid-phase peptide synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. This method allows for precise control over the sequence and length of the peptide .
In solution-phase synthesis, the dipeptide is synthesized in a liquid medium, often using protecting groups to prevent unwanted side reactions. Common reagents used in these syntheses include coupling agents like dicyclohexylcarbodiimide and N,N’-diisopropylcarbodiimide .
Industrial Production Methods
Industrial production of IV dipeptides often involves enzymatic hydrolysis of protein sources, such as fish skin gelatin or milk proteins, using specific proteases like ginger protease or papain. These enzymes selectively cleave peptide bonds to release dipeptides with inhibitory activity against dipeptidyl peptidase IV .
Chemical Reactions Analysis
Types of Reactions
IV dipeptides undergo various chemical reactions, including:
Oxidation: IV dipeptides can be oxidized to form disulfide bonds between cysteine residues, stabilizing the peptide structure.
Reduction: Reduction reactions can break disulfide bonds, leading to the formation of free thiol groups.
Substitution: Amino acid residues in IV dipeptides can undergo substitution reactions, where one amino acid is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various amino acid derivatives for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of cysteine residues results in the formation of disulfide bonds, while reduction leads to free thiol groups .
Scientific Research Applications
IV dipeptides have a wide range of scientific research applications, including:
Chemistry: IV dipeptides are used as model compounds to study peptide synthesis, structure, and reactivity.
Biology: IV dipeptides are studied for their role in enzyme inhibition and protein-protein interactions.
Mechanism of Action
The mechanism of action of IV dipeptides involves the inhibition of dipeptidyl peptidase IV. Dipeptidyl peptidase IV is an enzyme that cleaves dipeptides from the N-terminus of polypeptides. IV dipeptides bind to the active site of dipeptidyl peptidase IV, preventing it from cleaving its natural substrates, such as glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide. This inhibition leads to increased levels of these incretin hormones, which enhance insulin secretion and lower blood glucose levels .
Comparison with Similar Compounds
IV dipeptides can be compared with other dipeptidyl peptidase IV inhibitors, such as:
Sitagliptin: A synthetic dipeptidyl peptidase IV inhibitor used as an antidiabetic drug.
Vildagliptin: Another synthetic dipeptidyl peptidase IV inhibitor with similar therapeutic effects.
Natural Peptides: Various food-derived peptides, such as those from milk and fish, also exhibit dipeptidyl peptidase IV inhibitory activity.
IV dipeptides are unique in their natural origin and potential for use in functional foods and nutraceuticals, offering a more holistic approach to managing metabolic disorders .
Properties
Molecular Formula |
C11H22N2O3 |
|---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
2-[(2-amino-3-methylpentanoyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C11H22N2O3/c1-5-7(4)8(12)10(14)13-9(6(2)3)11(15)16/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16) |
InChI Key |
BCXBIONYYJCSDF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)O)N |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chromen-4-one](/img/structure/B13386005.png)
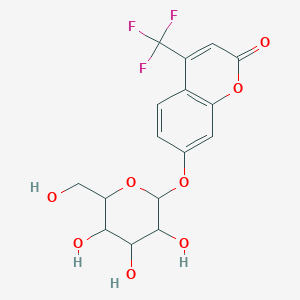
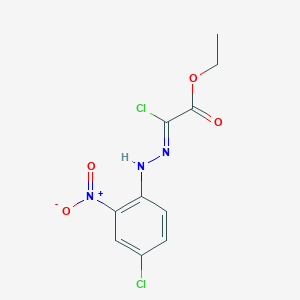
![1-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-5-hydroxypyrrolidin-2-one](/img/structure/B13386019.png)

![sodium,[(2R)-2,3-di(dodecanoyloxy)propyl] hydrogen phosphate](/img/structure/B13386040.png)
![disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;octahydrate](/img/structure/B13386045.png)
![but-2-enedioic acid;3-[1-[(4-methyl-6H-pyrrolo[1,2-a][4,1]benzoxazepin-4-yl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B13386047.png)
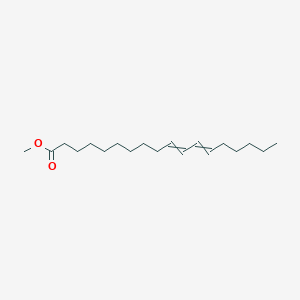
![N-[2-(4-chlorophenyl)-1-(1,4-dimethyl-2-oxoquinolin-7-yl)-6-oxopiperidin-3-yl]-2-methylpropane-1-sulfonamide](/img/structure/B13386068.png)
![tert-Butyl (6S)-6-[5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13386075.png)
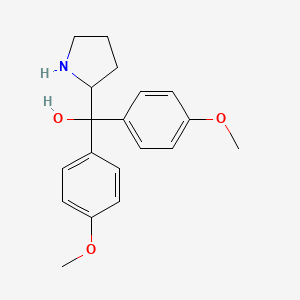
![[5-(4-Amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13386099.png)
![2-[3-[3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]butoxy]phenyl]acetic acid](/img/structure/B13386103.png)
